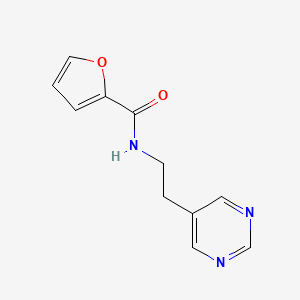

N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-pyrimidin-5-ylethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(10-2-1-5-16-10)14-4-3-9-6-12-8-13-7-9/h1-2,5-8H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULKPBIVIFNUEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of urea with β-keto acids under acidic conditions.

Formation of the Furan Ring: The furan ring can be synthesized via the decarboxylation of malic acid in the presence of concentrated sulfuric acid.

Linking the Rings: The final step involves linking the pyrimidine and furan rings through an ethyl chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Observations :

- Linker Diversity : The target compound uses an ethyl linker, whereas analogs like 4d employ sulfur bridges or fused ring systems (e.g., furopyridine in ). Sulfur linkers may enhance rigidity, while ethyl groups offer conformational flexibility .

- Substituent Effects : Piperazine (4d) and phenylpiperazine (6l) substituents introduce basicity and solubility, contrasting with the target compound’s simpler pyrimidin-5-yl group .

Key Observations :

- Amide Coupling : The target compound likely shares synthetic steps with 4d and analogs, utilizing acyl chlorides (e.g., 2-furoyl chloride) or coupling agents like HATU .

- Solvent Systems : Polar aprotic solvents (DMF, dioxane) are prevalent, facilitating nucleophilic reactions .

Physical and Chemical Properties

Data inferred from spectral and synthetic details:

Biological Activity

N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a pyrimidine moiety, which are known to contribute to various biological activities. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological properties.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, notably enzymes involved in key biochemical pathways.

Key Targets:

- Collagen Prolyl 4-Hydroxylase : This enzyme is crucial for collagen synthesis. Inhibition of this enzyme by the compound may lead to reduced collagen production, which has implications in fibrosis and other pathological conditions .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through its action on specific molecular targets associated with tumor growth.

- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent, showing activity against certain bacterial strains .

- Anti-inflammatory Effects : Its structural components may confer anti-inflammatory properties, although further studies are needed to confirm these effects.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

In Vitro and In Vivo Studies

In vitro assays have shown that this compound can effectively modulate the activity of target enzymes. For instance:

- Cell Line Studies : The compound exhibited selective inhibition in cancer cell lines overexpressing mutant forms of EGFR (epidermal growth factor receptor), indicating potential for targeted cancer therapy .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic potential.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Q & A

Q. What are the optimal synthetic routes for N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide?

- Methodological Answer : The compound can be synthesized via a coupling reaction between furan-2-carbonyl chloride and a pyrimidine-containing amine. For example, describes a similar synthesis where furan-2-carbonyl chloride reacts with 2-nitroaniline in acetonitrile under reflux for 3 hours, yielding crystalline products . Key steps include:

- Purification via solvent evaporation or recrystallization.

- Characterization using IR spectroscopy (e.g., amide N-H stretch at ~3310 cm⁻¹ and carbonyl C=O stretch at ~1620 cm⁻¹) and NMR to confirm regiochemistry .

For pyrimidine derivatives, introducing the ethyl linker may require protecting group strategies to prevent side reactions.

Q. How is the molecular structure of this compound validated experimentally?

Q. What in vitro assays are suitable for evaluating biological activity?

- Antibacterial : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains, comparing activity to nitrofurantoin analogs .

- Antiviral : Docking studies (e.g., AutoDock Vina) to assess binding to viral polymerases, followed by plaque reduction neutralization tests .

Ensure controls (e.g., solvent-only and reference drugs) and triplicate runs to minimize variability.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models?

Q. What strategies optimize reaction yields for pyrimidine-furan carboxamide derivatives?

- Methodological Answer : and indicate yield dependence on substituent electronics and steric effects. For example:

- Electron-withdrawing groups on pyrimidine enhance coupling efficiency .

- Catalysts like DMAP or DCC improve acyl chloride-amine reactivity.

- Solvent screening (e.g., THF vs. DMF) and microwave-assisted heating reduce reaction times .

Design of experiments (DoE) can statistically identify optimal conditions (e.g., temperature, molar ratios).

Q. How are computational docking studies applied to predict target interactions?

- Methodological Answer : used docking scores to prioritize antiviral candidates. For furan carboxamides:

- Prepare ligand (AMBER/GAFF) and receptor (e.g., viral polymerase PDB: 6T7K) files.

- Perform blind docking with AutoDock Vina, focusing on active-site residues.

- Validate top poses with 100-ns MD simulations and MM/GBSA binding energy calculations .

False positives are minimized by cross-referencing with experimental IC₅₀ values.

Q. What structure-activity relationship (SAR) insights guide analog design?

- Furan ring : Methyl or halogen substituents enhance lipophilicity and membrane permeability.

- Pyrimidine ethyl linker : Lengthening the chain reduces steric hindrance but may decrease target affinity.

- Amide group : N-methylation improves metabolic stability but weakens hydrogen bonding .

SAR is validated through systematic analog synthesis and bioactivity heatmaps (e.g., IC₅₀ vs. logP).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.